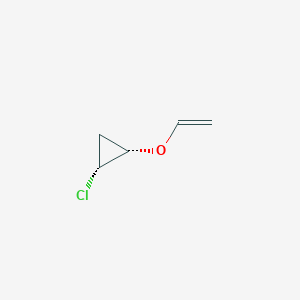
(1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane: is a chiral cyclopropane derivative with a chlorine atom and an ethenyloxy group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of an alkene with a dichlorocarbene, generated in situ from chloroform and a strong base such as potassium hydroxide . The reaction proceeds under mild conditions and yields the desired cyclopropane derivative with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethenyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The cyclopropane ring can be reduced to form cyclopropyl derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents like water or methanol.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution Reactions: Formation of (1R,2S)-1-Hydroxy-2-(ethenyloxy)cyclopropane or (1R,2S)-1-Amino-2-(ethenyloxy)cyclopropane.
Oxidation Reactions: Formation of (1R,2S)-1-Chloro-2-(epoxy)cyclopropane.
Reduction Reactions: Formation of (1R,2S)-1-Chloro-2-(ethoxy)cyclopropane.
Scientific Research Applications
Chemistry: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature makes it valuable for investigating stereoselective interactions with enzymes and receptors.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways and processes. For example, its interaction with enzymes may inhibit or activate certain biochemical reactions, leading to therapeutic effects .
Comparison with Similar Compounds
- (1R,2R)-1-Chloro-2-(ethenyloxy)cyclopropane
- (1S,2S)-1-Chloro-2-(ethenyloxy)cyclopropane
- (1S,2R)-1-Chloro-2-(ethenyloxy)cyclopropane
Comparison: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its diastereomers and enantiomers, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
42198-65-2 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
(1R,2S)-1-chloro-2-ethenoxycyclopropane |
InChI |
InChI=1S/C5H7ClO/c1-2-7-5-3-4(5)6/h2,4-5H,1,3H2/t4-,5+/m1/s1 |
InChI Key |
WDOBEMSTQIYRSO-UHNVWZDZSA-N |
Isomeric SMILES |
C=CO[C@H]1C[C@H]1Cl |
Canonical SMILES |
C=COC1CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


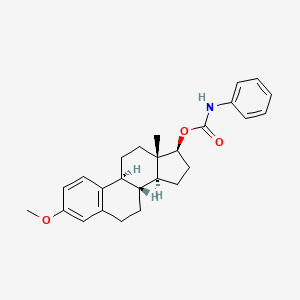
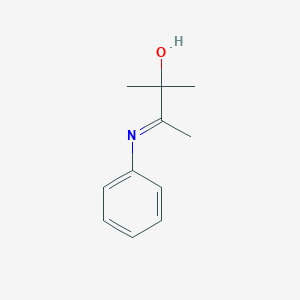
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
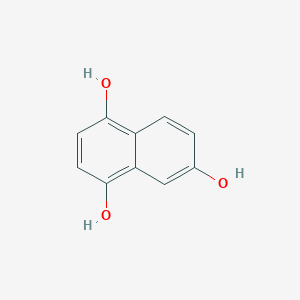
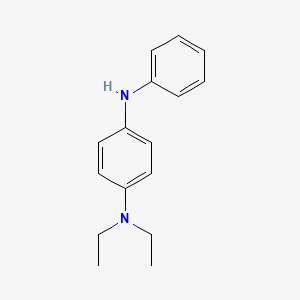
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
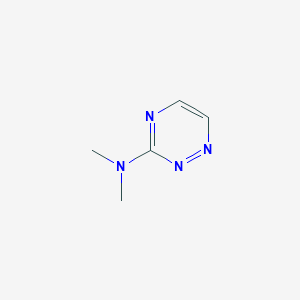






![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
